

# Application Note: N-Methylation of 2-Amino-2'-fluoro-5-nitrobenzophenone

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## Compound of Interest

**Compound Name:** 2'-Fluoro-2-methylamino-5-nitrobenzophenone

**Cat. No.:** B1294471

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

2-Amino-2'-fluoro-5-nitrobenzophenone is a key chemical intermediate, notably serving as a precursor in the synthesis of various pharmaceuticals, including the benzodiazepine derivative Flunitrazepam.<sup>[1][2][3]</sup> The N-methylation of its primary amino group to yield 2-(methylamino)-2'-fluoro-5-nitrobenzophenone is a critical transformation in this synthetic pathway.<sup>[3]</sup> This document provides detailed protocols for this N-methylation step, offering two distinct and effective methods: a classical approach using dimethyl sulfate with a strong base and the Eschweiler-Clarke reaction. It also includes a comparative summary of reaction parameters and a visual workflow to guide researchers.

The starting material, 2-amino-2'-fluoro-5-nitrobenzophenone, is a yellow crystalline solid.<sup>[2][4]</sup> Its structure, featuring an aminobenzophenone core with fluoro and nitro substitutions, provides the necessary functionalities for subsequent cyclization reactions.<sup>[1]</sup>

Table 1: Physicochemical Properties of 2-Amino-2'-fluoro-5-nitrobenzophenone

Property	Value	Reference
CAS Number	344-80-9	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>13</sub> H <sub>9</sub> FN <sub>2</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	260.22 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Pale yellow to yellow crystalline solid	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	161-163 °C	<a href="#">[1]</a>

## Protocols for N-Methylation

Two primary methods for the mono-N-methylation of 2-amino-2'-fluoro-5-nitrobenzophenone are presented. Method A employs a classical alkylating agent, dimethyl sulfate, known for its high reactivity.[\[6\]](#) Method B utilizes the Eschweiler-Clarke reaction, a reductive amination process that reliably prevents over-alkylation to a quaternary ammonium salt.[\[7\]](#)[\[8\]](#)

Table 2: Comparative Summary of N-Methylation Protocols

Parameter	Method A: Dimethyl Sulfate	Method B: Eschweiler-Clarke Reaction
Methylating Agent	Dimethyl sulfate ((CH <sub>3</sub> ) <sub>2</sub> SO <sub>4</sub> )	Formaldehyde (CH <sub>2</sub> O)
Reducing Agent	Not Applicable	Formic acid (HCOOH)
Base	Sodium hydride (NaH)	Not Applicable (Formic acid is the solvent/reagent)
Solvent	Anhydrous Dimethylformamide (DMF)	Formic acid (excess)
Temperature	0 °C to Room Temperature	~100 °C (Reflux)
Typical Reaction Time	2-6 hours	4-8 hours
Key Features	High reactivity; requires anhydrous conditions and a strong base.	One-pot reaction; avoids quaternary salt formation; uses excess reagents.
Safety Concerns	Dimethyl sulfate is highly toxic and carcinogenic. NaH is highly flammable.	Formaldehyde and formic acid are toxic and corrosive. Reaction is exothermic.

## Experimental Protocols

### Protocol A: N-Methylation using Dimethyl Sulfate and Sodium Hydride

This protocol describes the methylation of the primary amino group using dimethyl sulfate as the methyl source and sodium hydride as the base to deprotonate the amine.

#### Materials:

- 2-Amino-2'-fluoro-5-nitrobenzophenone
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)

- Anhydrous dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

**Equipment:**

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Nitrogen or Argon gas inlet
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

**Procedure:**

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-2'-fluoro-5-nitrobenzophenone (1.0 eq). Dissolve it in anhydrous DMF.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

- **Methylation:** Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at 0 °C.[6] After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- **Monitoring:** Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.
- **Extraction:** Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic extracts and wash sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue by column chromatography on silica gel to obtain the desired product, 2-(methylamino)-2'-fluoro-5-nitrobenzophenone.

**Safety Note:** Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. Handle it with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, goggles, lab coat). Sodium hydride is a flammable solid that reacts violently with water.

## Protocol B: N-Methylation via Eschweiler-Clarke Reaction

This protocol uses a combination of excess formaldehyde and formic acid to achieve methylation through reductive amination.[7][9]

### Materials:

- 2-Amino-2'-fluoro-5-nitrobenzophenone

- Formaldehyde (37% aqueous solution)
- Formic acid (88-98%)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Dichloromethane or Ethyl acetate
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

**Equipment:**

- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

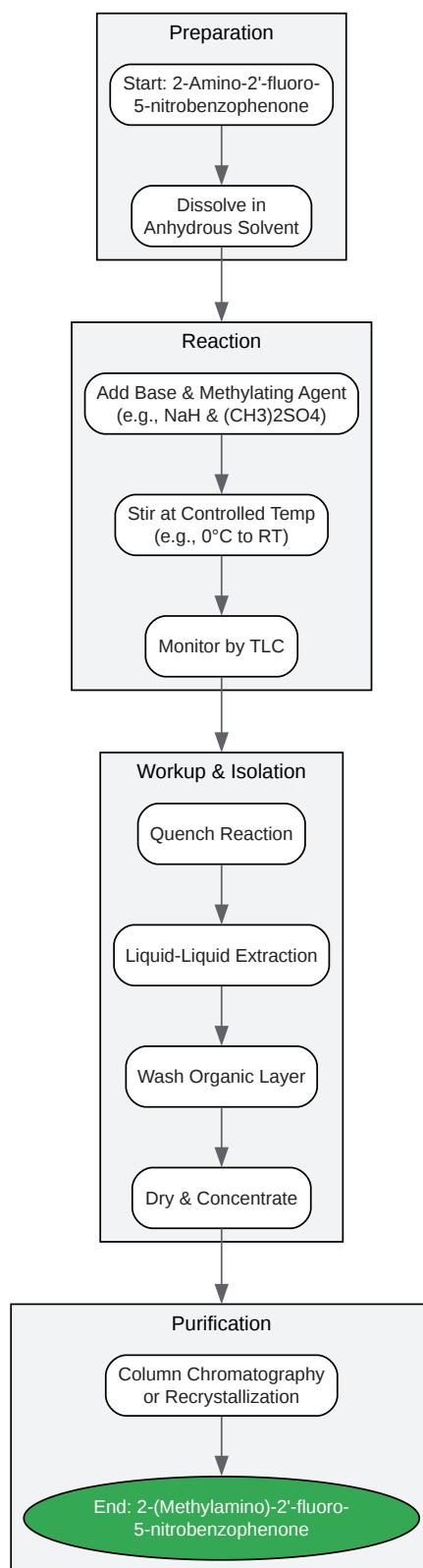
- Reaction Setup: In a round-bottom flask, add 2-amino-2'-fluoro-5-nitrobenzophenone (1.0 eq), followed by formic acid (excess, ~5-10 eq) and formaldehyde solution (excess, ~3-5 eq).
- Heating: Attach a reflux condenser and heat the mixture to 100 °C (reflux) in a heating mantle or oil bath.
- Monitoring: Maintain the reflux for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed. The reaction is irreversible due to the loss of carbon dioxide gas.[\[7\]](#)
- Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the acidic solution into a beaker containing a stirred,

saturated solution of sodium bicarbonate to neutralize the excess formic acid. Be cautious as significant CO<sub>2</sub> evolution will occur.

- Extraction: Once gas evolution ceases, transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.
- Washing: Combine the organic extracts and wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 2-(methylamino)-2'-fluoro-5-nitrobenzophenone.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the N-methylation of 2-amino-2'-fluoro-5-nitrobenzophenone.

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Caption: General experimental workflow for N-methylation.

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